BenchChemオンラインストアへようこそ!

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Chiral building block β-peptide synthesis enantiomeric purity

The target compound, (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid (CAS 631899-15-5, IUPAC: (2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid), is an enantiopure β²-amino acid derivative bearing a classical benzyloxycarbonyl (Cbz, Z) protecting group. With molecular formula C₁₅H₂₁NO₄ and molecular weight 279.33 g/mol , it belongs to the class of protected β²-homoleucine (β²-hLeu) building blocks used in the synthesis of β-peptides and β-peptide-containing peptidomimetics.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 631899-15-5
Cat. No. B1377554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
CAS631899-15-5
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
InChIKeyYAZAEQMKZMDWPI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid (CAS 631899-15-5): Procurement-Grade Cbz-Protected β²-Homoleucine Building Block for Solution-Phase Peptide Synthesis


The target compound, (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid (CAS 631899-15-5, IUPAC: (2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid), is an enantiopure β²-amino acid derivative bearing a classical benzyloxycarbonyl (Cbz, Z) protecting group . With molecular formula C₁₅H₂₁NO₄ and molecular weight 279.33 g/mol , it belongs to the class of protected β²-homoleucine (β²-hLeu) building blocks used in the synthesis of β-peptides and β-peptide-containing peptidomimetics [1]. Its structural features—an isobutyl side chain at the C(2) chiral center (S-configuration) and a Cbz-protected aminomethyl group—distinguish it from both α-amino acid analogs (Cbz-L-leucine) and alternative N-protected variants (Fmoc-, Boc-β²-hLeu) [2].

Why (S)-Cbz-β²-Homoleucine (CAS 631899-15-5) Cannot Be Replaced by Generic N-Protected β-Amino Acid Analogs


Despite sharing the β²-homoleucine scaffold, protected β²-amino acid building blocks are not functionally interchangeable. The three dominant N-protecting groups—Cbz, Fmoc, and Boc—exhibit fundamentally orthogonal deprotection chemistries: Cbz is cleaved by catalytic hydrogenolysis (H₂/Pd-C), Fmoc by secondary amines (20% piperidine), and Boc by strong acid (TFA) . Consequently, a synthetic route designed around an orthogonal Cbz/Boc or Cbz/tBu ester protection scheme will fail if an Fmoc-protected analog is substituted, and vice versa. Furthermore, the (S)-enantiomer (CAS 631899-15-5) and its (R)-counterpart (CAS 132606-01-0) are not bioequivalent: β-peptide secondary structure folding and chiral recognition events are exquisitely stereochemistry-dependent, with the (S)-configuration matching the natural L-amino acid sense [1]. Even among Cbz-protected leucine derivatives, the β²-homologated variant (with an extra methylene between the chiral center and carboxylate) versus the α-amino acid (Cbz-L-leucine, an oil) exhibits markedly different physical properties—the β²-derivative is crystalline (R-enantiomer mp 88–89 °C), enabling purification by recrystallization rather than chromatography .

Quantitative Comparative Evidence for (S)-Cbz-β²-Homoleucine (631899-15-5) vs. Its Closest Analogs


Stereochemical Differentiation: (S)-Cbz-β²-hLeu vs. (R)-Cbz-β²-hLeu — Enantiomer-Dependent Procurement Cost and Biological Relevance

The (S)-enantiomer (CAS 631899-15-5) and (R)-enantiomer (CAS 132606-01-0) of Cbz-protected β²-homoleucine are non-superimposable mirror images with distinct procurement costs and biological implications. The (S)-configuration corresponds to the L-amino acid absolute configuration found in natural proteins and β-peptide 12/14-helices, whereas the (R)-enantiomer produces opposite helical handedness [1]. From a procurement standpoint, the (S)-enantiomer commands a 2.34-fold price premium over the (R)-enantiomer from the same supplier, reflecting higher synthetic demand for the natural-configuration isomer .

Chiral building block β-peptide synthesis enantiomeric purity

Physical State Advantage: Crystalline (S)-Cbz-β²-hLeu vs. Oily Cbz-L-Leucine (α-Amino Acid Analog) — Purification and Handling Differentiation

The β²-homologation of the leucine scaffold—inserting a methylene between the chiral center and carboxyl group—transforms the physical state from an oil (Cbz-L-leucine, CAS 2018-66-8) to a crystalline solid for the β²-analog. The (R)-enantiomer of the target compound has a measured melting point of 88–89 °C , while Cbz-L-leucine is described as a 'colorless or pale yellow oil' or 'viscous liquid' at ambient temperature [1]. The (S)-enantiomer is expected to exhibit comparable crystallinity based on its identical molecular formula and the established trend that Cbz protection generally facilitates crystallization of amino acid derivatives .

Crystallinity purification solid handling β-amino acid

Protecting Group Orthogonality: Cbz (Hydrogenolytic Cleavage) vs. Fmoc (Base-Labile) vs. Boc (Acid-Labile) — Route Design Compatibility

The Cbz group on the target compound is removed by catalytic hydrogenolysis (typically 10% Pd/C under 1 atm H₂ at room temperature), conditions under which both Boc (acid-labile) and Fmoc (base-labile) groups remain intact [1]. Conversely, Cbz is stable to 20% piperidine in DMF (standard Fmoc removal conditions, ~30 min) and to 50% TFA in DCM (standard Boc removal conditions, ~30 min) [2]. This orthogonal stability profile enables sequential, chemoselective deprotection in routes employing dual protection strategies (e.g., Cbz/tBu ester, Cbz/Boc), which is not achievable with Fmoc- or Boc-protected β²-hLeu analogs alone [3].

Orthogonal protection deprotection selectivity solution-phase peptide synthesis hydrogenolysis

Melting Point and Thermal Stability Ranking: Cbz-β²-hLeu (88–89 °C) vs. Fmoc-β²-hLeu (138–140 °C) vs. Boc-β²-hLeu (53–55 °C) — Storage and Handling Implications

Across the three N-protected (S)-β²-homoleucine variants, melting points span a range of ~85 °C: the Boc derivative melts at 53–55 °C [1], the Cbz derivative at 88–89 °C , and the Fmoc derivative at 138–140 °C [2]. The Cbz-protected compound occupies an intermediate thermal stability position—sufficiently high-melting to be handled as a free-flowing solid at ambient temperature (unlike the low-melting Boc analog which may soften in warm environments), yet not requiring the elevated-temperature dissolution protocols sometimes needed for the high-melting Fmoc analog. This intermediate thermal profile translates to storage at standard refrigerated conditions (2–8 °C) rather than the freezer storage (−20 °C) recommended for Fmoc-β²-hLeu [2].

Thermal stability melting point storage conditions building block handling

Molecular Weight and Lipophilicity: Cbz-β²-hLeu (MW 279.3, logP ~2.97) vs. Fmoc-β²-hLeu (MW 367.4) and Boc-β²-hLeu (MW 245.3) — Impact on Solubility and Chromatographic Behavior

The three N-protected (S)-β²-homoleucine variants differ substantially in molecular weight and lipophilicity, directly affecting chromatographic retention and solubility profiles during synthesis and purification. The target Cbz-protected compound (MW 279.33 g/mol, logP ~2.97 ) has an intermediate molecular weight between Boc-β²-hLeu (MW 245.32 g/mol [1]) and Fmoc-β²-hLeu (MW 367.44 g/mol ). This intermediate size and logP value provides a practical balance: sufficient UV chromophore (benzyl carbamate absorbs at ~254 nm) for HPLC monitoring without the extreme hydrophobicity and high molecular weight of the Fmoc analog, which can complicate reversed-phase purification of small peptide intermediates .

Molecular weight logP solubility chromatographic retention building block selection

Solution-Phase Synthesis Compatibility: Cbz-β²-hLeu vs. Fmoc-β²-hLeu — Preferred Route for Fragment Coupling and Orthogonal Deprotection Sequences

Cbz-protected amino acids are the preferred N-protected building blocks for solution-phase peptide synthesis, whereas Fmoc protection dominates solid-phase peptide synthesis (SPPS) . The Cbz group's stability to strong acids (unlike Boc) and bases (unlike Fmoc) makes it uniquely suited for solution-phase fragment condensation strategies where multiple orthogonal deprotection steps are required. The target compound, as a Cbz-protected β²-amino acid, is directly compatible with solution-phase protocols employing Cbz/Boc or Cbz/tBu ester orthogonal schemes . In contrast, using the Fmoc-β²-hLeu analog in solution-phase synthesis introduces base-lability that limits the scope of compatible protecting groups on other amino acid residues in the same peptide fragment .

Solution-phase synthesis fragment coupling orthogonal deprotection Cbz compatibility

Procurement-Relevant Application Scenarios for (S)-Cbz-β²-Homoleucine (CAS 631899-15-5) Based on Quantitative Differentiation Evidence


Solution-Phase Synthesis of Orthogonally Protected β-Peptide Fragments for Fragment Condensation

When constructing β-peptide sequences via solution-phase fragment condensation, the Cbz-protected (S)-β²-hLeu building block enables sequential deprotection in the presence of acid-labile (Boc, tBu ester) and base-labile protecting groups on other residues [1]. The Cbz group is removed under neutral hydrogenolysis conditions (H₂, Pd/C) that do not affect Boc or tBu protecting groups, enabling true orthogonal deprotection in routes that cannot tolerate the strongly acidic (TFA) or basic (piperidine) conditions required by Boc- or Fmoc-protected analogs [2]. This scenario is particularly relevant for medicinal chemistry teams synthesizing β-peptide libraries where fragment-based assembly is more efficient than linear SPPS.

Stereochemically Defined β-Peptide Foldamer Research Requiring (S)-Configuration for 12/14-Helix Formation

β-Peptides composed of β²-amino acids with (S)-configuration at the C(2) position adopt defined left-handed 12/14-helical secondary structures, whereas (R)-configured residues produce right-handed helices [1]. The (S)-Cbz-β²-hLeu building block (CAS 631899-15-5) provides the correct absolute stereochemistry for natural-configuration β-peptide foldamer studies. Substituting the cheaper (R)-enantiomer (CAS 132606-01-0, 2.34× less expensive per 250 mg ) would invert helical handedness and potentially abolish biological recognition by chiral targets, rendering the resulting β-peptide functionally non-equivalent.

Crystallization-Enabled Purification of Synthetic Intermediates During Multi-Step β-Amino Acid Derivative Synthesis

The crystalline nature of Cbz-β²-hLeu (mp 88–89 °C [1]) enables purification of intermediates by recrystallization rather than column chromatography, a significant operational advantage when scaling syntheses beyond milligram quantities. In contrast, the corresponding α-amino acid Cbz-L-leucine is an oil that requires chromatographic purification [2], and the low-melting Boc-β²-hLeu (mp 53–55 °C [3]) may not crystallize reliably. This property is critical for process chemistry groups developing scalable routes to β-peptide-based active pharmaceutical ingredients (APIs) where chromatographic purification is cost-prohibitive at scale.

DNA-Encoded Library (DEL) Synthesis Requiring On-DNA Hydrogenolysis-Compatible Building Blocks

Recent advances in DNA-encoded chemical library (DEL) technology have demonstrated that Cbz-protected amines are compatible with on-DNA catalytic transfer hydrogenolysis using Pd/C and ammonium formate in micellar media, enabling orthogonal protecting group strategies in DEL synthesis [1]. The (S)-Cbz-β²-hLeu building block can be directly incorporated into DEL synthetic cycles where the Cbz group is chemoselectively removed by hydrogenolysis without damaging DNA integrity, whereas Fmoc and Boc analogs are either incompatible with on-DNA chemistry or require conditions that degrade DNA conjugates [1]. This positions the Cbz-protected building block as the preferred choice for DEL-based hit discovery programs incorporating β-amino acid diversity elements.

Quote Request

Request a Quote for (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.